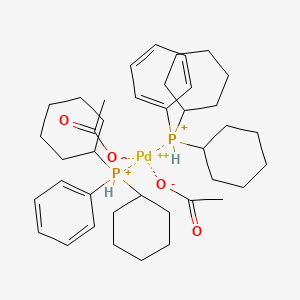
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
描述
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is a palladium complex that has garnered significant interest in the field of organometallic chemistry. This compound is known for its catalytic properties, particularly in facilitating various carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique structure, which includes acetate and dicyclohexylphenylphosphine ligands, contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium typically involves the reaction of palladium acetate with dicyclohexylphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Pd(OAc)2+2PPh(Cy)2→Pd(OAc)2(PPh(Cy)2)2
where Pd(OAc)₂ is palladium acetate and PPh(Cy)₂ is dicyclohexylphenylphosphine. The reaction is typically conducted in a suitable solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: The compound can be reduced under specific conditions, typically involving reducing agents like hydrogen or hydrides.
Substitution: It participates in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. These reactions are usually carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often in the presence of a suitable solvent like ethanol or methanol.
Substitution: Ligand exchange reactions are facilitated by the addition of new ligands in solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) species.
科学研究应用
Chemistry
In chemistry, Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is widely used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of palladium-based drugs. Its catalytic properties can be harnessed for the synthesis of complex organic molecules, including pharmaceuticals.
Industry
In the industrial sector, this palladium complex is used in the production of fine chemicals and materials. Its role as a catalyst in various chemical processes makes it valuable for large-scale manufacturing.
作用机制
The mechanism by which Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating their activation and subsequent reaction. The acetate and dicyclohexylphenylphosphine ligands play a crucial role in stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
- Bis(triphenylphosphine)palladium(II) diacetate
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(benzonitrile)palladium(II) chloride
Uniqueness
Compared to similar compounds, Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium offers unique advantages in terms of stability and reactivity. The presence of dicyclohexylphenylphosphine ligands provides steric hindrance, which can enhance the selectivity of catalytic reactions. Additionally, the acetate ligands contribute to the solubility and overall stability of the complex.
属性
IUPAC Name |
dicyclohexyl(phenyl)phosphanium;palladium(2+);diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H3,(H,3,4);/q;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPMCQZOUJSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O4P2Pd+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















